Product packaging for 9-(3-Methoxyphenyl)-9H-fluorene(Cat. No.:CAS No. 32377-13-2)

9-(3-Methoxyphenyl)-9H-fluorene

Cat. No.: B13737705
CAS No.: 32377-13-2
M. Wt: 272.3 g/mol
InChI Key: NXKJXQSGZPIVBZ-UHFFFAOYSA-N
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Description

I could not find any specific research applications or a defined mechanism of action for the compound "9-(3-Methoxyphenyl)-9H-fluorene" in the public domain. Fluorene derivatives, as a chemical class, are widely investigated in material science due to their unique electrical and optical properties. Researchers often explore such compounds for use in organic light-emitting diodes (OLEDs) and other advanced electronic devices . In a broader context, fluorene-based structures are also studied for their potential in biological and pharmaceutical fields, including as subjects for cytotoxic and antimicrobial activity research . The specific properties and research value of this compound would need to be determined through laboratory evaluation. Researchers are encouraged to consult the specific analytical data (e.g., NMR, MS) for this compound to inform their experimental design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O B13737705 9-(3-Methoxyphenyl)-9H-fluorene CAS No. 32377-13-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32377-13-2

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

9-(3-methoxyphenyl)-9H-fluorene

InChI

InChI=1S/C20H16O/c1-21-15-8-6-7-14(13-15)20-18-11-4-2-9-16(18)17-10-3-5-12-19(17)20/h2-13,20H,1H3

InChI Key

NXKJXQSGZPIVBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Synthetic Pathways and Mechanistic Elucidation of 9 Arylfluorene Derivatives

Diverse Methodologies for the Construction of the Fluorene (B118485) Core

A variety of synthetic strategies have been developed to construct the fluorene framework. These methods range from classical approaches to modern transition-metal-catalyzed reactions.

Palladium-Catalyzed C(sp2)–H Activation and Carbenoid Insertion Strategies

Palladium-catalyzed C(sp2)–H activation has emerged as a powerful tool for synthesizing fluorene derivatives. This method involves the intramolecular cyclization of substrates like 2'-halo-diarylmethanes. rsc.org The reactions can proceed efficiently, even at room temperature, and are tolerant of both electron-rich and electron-deficient substrates, leading to good to excellent yields of the corresponding fluorenes. rsc.orgresearchgate.netthieme-connect.com For instance, using pivalic acid as a carboxylate ligand source for the palladium catalyst has enabled these reactions to occur at room temperature. thieme-connect.com

Another significant strategy is the rhodium- or copper-catalyzed intramolecular aromatic carbenoid insertion of biaryldiazoacetates. This approach provides a convenient route to fluorene carboxylates in high yields and with excellent regioselectivity, which is often influenced by steric effects. nih.govelsevierpure.com The mechanism is believed to involve an electrophilic aromatic substitution. elsevierpure.com

Table 1: Comparison of Palladium-Catalyzed C(sp2)–H Activation and Carbenoid Insertion Strategies
MethodologyCatalyst/ReagentsSubstrateKey AdvantagesRef.
Palladium-Catalyzed C(sp2)–H ActivationPalladium catalyst, Pivalic acid2'-halo-diarylmethanes, 2-arylbenzyl chloridesRoom temperature reaction, good to excellent yields, tolerance of diverse functional groups. rsc.orgresearchgate.netthieme-connect.com
Carbenoid InsertionRhodium or Copper catalystBiaryldiazoacetatesHigh yields, excellent regioselectivity. nih.govelsevierpure.com

Intramolecular Cyclization Reactions in Acidic Media

The construction of the fluorene core can also be achieved through intramolecular cyclization reactions in acidic media. researchgate.net For example, the synthesis of 6,7‐dihydro‐5H‐benzo[c]fluorenes utilizes the intramolecular cyclization of tricyclic substrates containing an alcohol functional group under acidic conditions at room temperature, with triflic acid being a particularly effective reagent. researchgate.net This type of reaction, often involving a Friedel-Crafts-type mechanism, is a classical method for forming the central five-membered ring of the fluorene system. researchgate.net

Dehydrative C-Alkylation Approaches

Dehydrative C-alkylation presents another avenue for the synthesis of 9-substituted fluorenes. This approach can be catalyzed by aldehydes or ketones, with a base like cesium hydroxide (B78521) proving more effective than potassium hydroxide. researchgate.net A transition-metal-free catalytic C-alkylation has also been developed using a phenalenyl-based molecule, which proceeds via a borrowing hydrogen pathway. organic-chemistry.org This method allows for the 9-monoalkylation of fluorene with alcohols, which are considered benign and abundant carbon sources. organic-chemistry.org

Copper-Catalyzed C(sp3)–H Functionalization Protocols

Copper-catalyzed reactions offer a means to functionalize the C(sp3)–H bond at the 9-position of fluorene. One such method involves the C(sp3)–H alkylation of fluorene with both primary and secondary alcohols, proceeding through a borrowing hydrogen mechanism. rsc.org Copper catalysts have also been employed in the fluorination of C(sp3)–H bonds. For instance, a copper(III) fluoride (B91410) complex has been shown to be capable of C(sp3)–H fluorination. acs.orgnih.gov Furthermore, copper-catalyzed functionalization of benzylic C–H bonds with N-fluorobenzenesulfonimide (NFSI) can lead to either C–N or C–F bond formation, with the selectivity being controlled by the reaction conditions. acs.orgnih.gov

Lewis Acid-Mediated Nucleophilic Substitution Reactions

Lewis acids play a crucial role in mediating nucleophilic substitution reactions for the synthesis of functionalized fluorene derivatives. For example, boron trifluoride etherate (BF3·Et2O) is an effective catalyst for the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles, such as N-methyl-7-azaindole, to produce highly functionalized 9,9-disubstituted fluorenes. acs.orgthieme-connect.de These reactions are believed to proceed through the formation of a propargylic carbocation intermediate. The choice of Lewis acid and solvent can be optimized to achieve high yields. acs.org The interaction of Lewis acids with nitrogen-containing fluorene-based polymers can also be used to tune their optoelectronic properties. nih.govbeilstein-journals.org

Targeted Synthesis of 9-(3-Methoxyphenyl)-9H-Fluorene and its Functionalized Congeners

The specific synthesis of 9-arylfluorenes, such as this compound, often involves the reaction of a fluorenyl anion with an appropriate aryl electrophile or, conversely, the reaction of an organometallic aryl species with a fluorenone derivative followed by reduction.

A common laboratory-scale synthesis of 9-phenylfluorene derivatives involves the addition of an organometallic reagent, such as a Grignard or organolithium reagent, to fluorenone, followed by a subsequent reaction to yield the desired product. For instance, 9-bromo-9-phenylfluorene (B18599) can be prepared by reacting fluorenone with phenylmagnesium bromide, followed by treatment with hydrobromic acid. orgsyn.org This intermediate can then be used in further alkylation reactions. orgsyn.org

The synthesis of functionalized congeners can be achieved through various methods. For example, 9,9-bis(hydroxymethyl)fluorene can be synthesized from fluorene via hydroxymethylation using paraformaldehyde in DMSO with a sodium alkoxide base. google.com This diol can then be further modified. Another approach involves the formylation of fluorene to produce 9,9-bis(formyl)fluorene, which is then reduced to 9,9-fluorenedimethanol. google.com This intermediate can subsequently undergo etherification to yield compounds like 9,9-bis(methoxymethyl)fluorene. google.com

Table 2: Synthetic Approaches to Functionalized 9-Substituted Fluorenes
Target Compound/IntermediateStarting MaterialKey ReagentsMethodologyRef.
9-Bromo-9-phenylfluoreneFluorenonePhenylmagnesium bromide, Hydrobromic acidGrignard reaction followed by bromination orgsyn.org
9,9-bis(hydroxymethyl)fluoreneFluoreneParaformaldehyde, Sodium alkoxide, DMSOHydroxymethylation google.com
9,9-fluorenedimethanolFluoreneFormate compounds, Base; then a reducing agentFormylation followed by reduction google.com
9,9-bis(methoxymethyl)fluorene9,9-fluorenedimethanolMethylating agentEtherification google.com

Exploration of Reaction Mechanisms and Catalytic Cycles

The formation of the C9-aryl bond in 9-arylfluorenes can be accomplished through several mechanistic pathways. A notable and efficient method is the metal-free reductive coupling of N-tosylhydrazones with arylboronic acids. rsc.org This one-pot, two-step protocol begins with the in situ preparation of N-tosylhydrazone from the reaction of tosylhydrazide with a 9-fluorenone (B1672902) derivative. The subsequent reductive coupling with an arylboronic acid, such as (3-methoxyphenyl)boronic acid, proceeds in the presence of a base like potassium carbonate to yield the desired 9-arylfluorene. This approach avoids the use of transition metal catalysts, offering a "greener" synthetic alternative.

Another mechanistic pathway involves the aerobic oxidation of 9H-fluorenes to produce 9-fluorenones, which are key intermediates in the synthesis of many fluorene derivatives. researchgate.net This oxidation can be achieved under mild, ambient conditions using potassium hydroxide (KOH) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The resulting 9-fluorenone can then undergo further reactions, such as nucleophilic addition with a Grignard or organolithium reagent (e.g., 3-methoxyphenylmagnesium bromide), followed by a dehydration or reduction step to introduce the aryl group at the C9 position. orgsyn.org

Furthermore, Lewis acid-catalyzed reactions provide another avenue for synthesizing functionalized fluorene derivatives. For instance, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, catalyzed by boron trifluoride etherate (BF₃·Et₂O), proceeds through a proposed allene (B1206475) carbocation intermediate. thieme-connect.de This highlights how the choice of catalyst can direct the reaction towards specific, highly functionalized products. thieme-connect.de

Summary of Reaction Mechanisms for 9-Arylfluorene Synthesis
Reaction TypeKey ReagentsCatalyst/ConditionsKey IntermediatesReference
Metal-Free Reductive Coupling9-Fluorenone, Tosylhydrazide, Arylboronic AcidK₂CO₃N-tosylhydrazone rsc.org
Aerobic Oxidation & Nucleophilic Addition9H-Fluorene, O₂, Aryl Grignard ReagentKOH/THF for oxidation9-Fluorenone, Alkoxide researchgate.netorgsyn.org
Lewis Acid Catalysis9-(Phenylethynyl)-9H-fluoren-9-ol, 2-AminobenzamideBF₃·Et₂OAllene Carbocation thieme-connect.de

Derivatization Strategies via Post-Synthetic Modifications

Post-synthetic modification (PSM) refers to the chemical alteration of a pre-formed molecular structure to introduce new functional groups or moieties. rsc.org This strategy is highly valuable for creating derivatives of this compound with tailored properties.

One direct derivatization approach involves targeting the fluorene core itself. The acidic protons at the C9 position of a fluorene derivative can be removed by a base, allowing for alkylation. thieme-connect.de More complex modifications can also be achieved. For example, the synthesis of 4′-(4-Methoxyphenyl)-1′-methyl-9H-fluorene-9-spiro-3′-pyrrolidine-2′-spiro-2′′-indan-1′′,3′′-dione demonstrates a significant structural elaboration of the 9H-fluorene scaffold. researchgate.net

Another powerful strategy involves using reagents based on the fluorene structure to derivatize other molecules. Reagents tagged with 9-fluorenylmethoxycarbonyl (FMOC) or 9-fluoreneacetyl (FA) are used for the derivatization of primary and secondary amines, which is a common technique in analytical chemistry and peptide synthesis. nih.gov This highlights the utility of the fluorene moiety as a chemical tag.

The principles of PSM are extensively applied in materials science, particularly with metal-organic frameworks (MOFs), and these concepts can be extrapolated to the derivatization of individual molecules like 9-arylfluorenes. nih.gov Covalent PSM involves modifying the organic components of a structure. nih.gov For a molecule like this compound, this could involve electrophilic aromatic substitution on the fluorene or the methoxyphenyl ring to add functional groups. Reversible PSM, using reactions like the Diels-Alder cycloaddition, allows for the temporary introduction of functionalities, which can be removed later. nih.govdigitellinc.com This offers a dynamic approach to functionalization. nih.gov

Derivatization Strategies for Fluorene Scaffolds
StrategyReaction TypeTarget SiteExample Reagents/ProductsReference
Direct Scaffold ModificationSpirocyclizationC9 position of fluoreneFluorene-spiro-pyrrolidine derivatives researchgate.net
Use as a Derivatizing AgentAmine DerivatizationExternal primary/secondary amines9-Fluorenylmethoxycarbonyl (FMOC) chloride nih.gov
Covalent Post-Synthetic ModificationElectrophilic Aromatic SubstitutionAromatic rings of the fluorene or phenyl groupIntroduction of nitro, halogen, or alkyl groups researchgate.net
Reversible Post-Synthetic ModificationDiels-Alder ReactionAppended diene/dienophile functional groupsFuran- and maleimide-functionalized derivatives nih.govdigitellinc.com

Advanced Spectroscopic and Structural Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 9-(3-Methoxyphenyl)-9H-fluorene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for each unique proton. The aromatic protons of the fluorene (B118485) and methoxyphenyl rings would appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns (e.g., doublets, triplets, multiplets) revealing their coupling to adjacent protons. The single proton at the 9-position of the fluorene core would likely appear as a singlet, and the methoxy (B1213986) group protons would also be a sharp singlet, typically in the range of δ 3.5-4.0 ppm. The integration of these signals would correspond to the number of protons in each environment.

Specific experimental ¹H NMR data for this compound is not available in the surveyed literature.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The aromatic carbons would resonate in the typical range of δ 110-160 ppm. The quaternary carbons, such as the ipso-carbons of the phenyl ring and the carbons at the junctions of the fluorene rings, would also be identifiable. The carbon of the methoxy group would appear further upfield. The chemical shift of the C9 carbon would be of particular interest as it is directly bonded to the phenyl group.

Specific experimental ¹³C NMR data for this compound is not available in the surveyed literature.

The DEPT-135 experiment is a spectral editing technique that provides information about the type of carbon atom (CH, CH₂, or CH₃). In a DEPT-135 spectrum of this compound, CH and CH₃ groups would appear as positive signals, while CH₂ groups would show as negative signals. Quaternary carbons are not observed in a DEPT-135 spectrum. This technique would be crucial for distinguishing between the various CH groups in the aromatic rings and confirming the presence of the methoxy (CH₃) group and the methine (CH) group at the C9 position.

Specific experimental DEPT-135 data for this compound is not available in the surveyed literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS allows for the calculation of a unique elemental formula. For this compound (C₂₀H₁₆O), the calculated exact mass would be compared to the experimentally measured mass. A close match between the theoretical and experimental values provides strong evidence for the compound's identity and elemental composition, confirming its synthesis and purity.

Specific experimental HRMS data for this compound is not available in the surveyed literature.

Advanced Optical Spectroscopy for Electronic Structure Investigations

Advanced optical spectroscopy techniques are employed to probe the electronic transitions within a molecule, providing insights into its electronic structure and potential applications in optoelectronic devices.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum reveals information about the electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to the π-π* transitions within the conjugated fluorene and phenyl systems. The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents, providing valuable information about the electronic properties of the molecule.

Specific experimental UV-Vis absorption data for this compound is not available in the surveyed literature.

Photoluminescence and Fluorescence Emission Spectroscopy

Photoluminescence and fluorescence emission spectroscopy are powerful techniques to investigate the electronic excited states of molecules like this compound. When this compound absorbs light, it is promoted to an excited electronic state. The subsequent emission of light as the molecule returns to its ground state is known as fluorescence. The characteristics of this emitted light, such as its wavelength (color) and intensity, provide valuable information about the molecule's electronic structure and its environment.

Key parameters that would be determined from a detailed photoluminescence study of this compound include:

Emission Maximum (λem): The wavelength at which the fluorescence intensity is highest.

Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

Fluorescence Lifetime (τF): The average time the molecule spends in the excited state before returning to the ground state.

These parameters are crucial for assessing the suitability of the compound for applications such as in organic light-emitting diodes (OLEDs).

Excited-State Absorption and Anisotropy Measurements

To gain a deeper understanding of the excited-state dynamics of this compound, excited-state absorption and anisotropy measurements are employed. Excited-state absorption spectroscopy involves probing the absorption of light by the molecule when it is already in an excited state. This technique can reveal information about higher-lying excited states and the pathways of electronic relaxation.

Fluorescence anisotropy measures the degree of polarization of the emitted light relative to the polarization of the excitation light. This measurement provides insights into the rotational motion of the molecule in solution and can be used to determine its size and shape, as well as to probe interactions with its local environment. For fluorene derivatives, steady-state excitation anisotropy spectra can help to elucidate the nature of the ground-state absorption bands. rsc.org While specific data for this compound is not available, such studies on related compounds have been instrumental in characterizing their electronic transitions. rsc.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction analysis would provide a wealth of structural information, including bond lengths, bond angles, and the conformation of the molecule. This technique would definitively establish the orientation of the 3-methoxyphenyl (B12655295) group relative to the fluorene moiety.

The packing of molecules in the crystal lattice, also revealed by X-ray crystallography, is critical for understanding solid-state properties such as charge transport and luminescence efficiency. Intermolecular interactions, such as π-π stacking or hydrogen bonds, can significantly influence these properties. Although a crystal structure for this compound is not present in the surveyed literature, data for a related spiro compound, 4′-(4-Methoxyphenyl)-1′-methyl-9H-fluorene-9-spiro-3′-pyrrolidine-2′-spiro-2′′-indan-1′′,3′′-dione, has been reported, providing insights into how a methoxyphenyl-substituted fluorene core can be structured. researchgate.net A comprehensive X-ray diffraction study of this compound would be invaluable for correlating its solid-state structure with its photophysical and electronic properties. researchgate.net

Table 1: Hypothetical Crystallographic Data Table for this compound

Note: The following table is a representation of the type of data that would be obtained from an X-ray crystallographic analysis and is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

ParameterHypothetical Value
Chemical FormulaC20H16O
Formula Weight272.34 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (Å3)Value
Z4
Density (calculated) (g/cm3)Value
R-factorValue

Electrochemical Characterization through Cyclic Voltammetry (CV)

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule, i.e., its ability to gain or lose electrons. For this compound, CV would be used to determine its oxidation and reduction potentials. These potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.

The HOMO and LUMO energy levels are fundamental electronic parameters that govern the charge injection and transport properties of a material in electronic devices. The energy gap between the HOMO and LUMO can also be estimated from the electrochemical data and often correlates with the optical properties of the molecule. While specific CV data for this compound is not documented in the searched literature, studies on other fluorene derivatives demonstrate the utility of this technique in determining their frontier orbital energy levels. nih.gov

Table 2: Hypothetical Electrochemical Data Table for this compound

Note: The following table is a representation of the type of data that would be obtained from a cyclic voltammetry experiment and is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

ParameterHypothetical Value (V vs. Fc/Fc+)
Onset Oxidation Potential (Eox)Value
Onset Reduction Potential (Ered)Value
HOMO Level (eV)Calculated Value
LUMO Level (eV)Calculated Value
Electrochemical Band Gap (eV)Calculated Value

Theoretical and Computational Chemistry Approaches to Fluorene Systems

Density Functional Theory (DFT) for Electronic Structure and Energetic Profiling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the ground-state properties of molecules. researchgate.net By focusing on the electron density rather than the many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency, making it well-suited for studying relatively large systems like fluorene (B118485) derivatives. uci.eduarxiv.org

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences a molecule's electronic properties and reactivity. irjweb.comschrodinger.com This HOMO-LUMO gap is essentially the lowest energy electronic excitation possible within the molecule. schrodinger.com A smaller gap generally indicates that the molecule can be more easily excited, which can impact its color and photochemical behavior.

DFT calculations are frequently employed to determine the energies of the HOMO and LUMO, and thus the magnitude of the gap. irjweb.comschrodinger.com For fluorene-based systems, the HOMO is typically a π-orbital delocalized over the fluorene ring system, while the LUMO is a corresponding π*-antibonding orbital. The nature and position of substituents on the fluorene core can significantly modulate these energy levels. In the case of 9-(3-Methoxyphenyl)-9H-fluorene, the methoxy (B1213986) group, being an electron-donating group, would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted fluorene.

The HOMO-LUMO gap can be experimentally correlated with the onset of electronic absorption as measured by UV-Vis spectroscopy. schrodinger.com Computational predictions of this gap are therefore valuable for interpreting experimental spectra and for designing molecules with specific electronic absorption characteristics.

Table 1: Representative Theoretical Data for Fluorene Systems

ParameterDescriptionTypical Calculated Values
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Varies with substituent and computational method.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Varies with substituent and computational method.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Typically in the range of 3-5 eV for fluorene derivatives.

DFT, and more specifically its time-dependent extension (TD-DFT), is a powerful tool for predicting the electronic absorption and emission spectra of molecules. chemrxiv.orgchemrxiv.org By calculating the energies of electronic transitions between the ground state and various excited states, it is possible to simulate the UV-Vis absorption spectrum. chemrxiv.org

For fluorene derivatives, the lowest energy absorption band typically corresponds to the HOMO → LUMO transition, which is a π → π* transition. The calculated wavelength of maximum absorption (λmax) can be compared with experimental data to validate the computational model. The oscillator strength, also calculated, provides a measure of the probability of a particular electronic transition, which correlates with the intensity of the corresponding absorption band.

Similarly, by optimizing the geometry of the molecule in its first excited state (S1), it is possible to calculate the energy of the emission transition from S1 back to the ground state (S0), thus predicting the fluorescence spectrum. The difference in energy between the absorption and emission maxima is known as the Stokes shift, which provides insight into the geometric relaxation of the molecule in the excited state.

DFT calculations can provide valuable insights into the electrochemical behavior of molecules. The energy of the HOMO is related to the ionization potential and, consequently, the oxidation potential of a molecule. A higher HOMO energy suggests that the molecule is more easily oxidized. Conversely, the energy of the LUMO is related to the electron affinity, which is a measure of the energy change when an electron is added to a neutral atom or molecule to form a negative ion.

For this compound, the electron-donating methoxy group is expected to increase the HOMO energy, making it more susceptible to oxidation compared to unsubstituted fluorene. These theoretical predictions can be correlated with experimental electrochemical measurements, such as those obtained from cyclic voltammetry.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its applicability to the study of electronic excited states. researchgate.netuci.edu TD-DFT is now a widely used method for calculating the electronic absorption and emission spectra of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netchemrxiv.org

TD-DFT calculations can determine the energies of various excited states and the probabilities of transitions to these states from the ground state. uci.edu This allows for a detailed interpretation of experimental UV-Vis spectra. For instance, TD-DFT can help assign specific absorption bands to particular electronic transitions, such as n → π* or π → π* transitions. Furthermore, TD-DFT can be used to investigate the nature of excited states, for example, to determine if they have charge-transfer character. researchgate.net

Quantum-Chemical Calculations for Electronic Transition Elucidation

Quantum-chemical calculations, encompassing both semi-empirical methods and more rigorous ab initio approaches like DFT and TD-DFT, are instrumental in elucidating the nature of electronic transitions. researchgate.net These calculations provide a detailed picture of how the electron density redistributes within the molecule upon excitation.

For a molecule like this compound, these calculations can reveal the extent to which the phenyl and fluorenyl moieties are involved in the electronic transitions. By analyzing the molecular orbitals involved in the excitation, one can determine whether the transition is localized on a specific part of the molecule or delocalized over the entire π-system. This information is crucial for understanding the photophysical properties of the molecule and for designing new materials with tailored optical characteristics.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule plays a critical role in determining its properties. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, the key conformational degree of freedom is the rotational angle of the 3-methoxyphenyl (B12655295) group relative to the fluorene moiety.

Computational methods, particularly DFT, are used to perform geometry optimizations, which involve finding the molecular structure that corresponds to a minimum on the potential energy surface. By starting from different initial geometries, it is possible to locate various stable conformers. The relative energies of these conformers can then be calculated to determine the most stable structure. The optimized geometry is a prerequisite for accurate calculations of electronic and spectroscopic properties.

Structure Property Relationships and Molecular Design Principles

Influence of Substituents on Electronic Conjugation and Planarity

However, the nature of the substituents on both the fluorene (B118485) and the C9-aryl ring can indirectly influence the electronic properties. For instance, the introduction of bulky substituents can lead to larger dihedral angles between the fluorene and the aryl planes. researchgate.net This increased twisting further isolates the two π-systems, which can result in an increase in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Conversely, strategic placement of electron-donating or electron-withdrawing groups can modulate the electronic landscape. Electron-donating groups tend to decrease the HOMO-LUMO gap, while electron-withdrawing groups generally increase it. researchgate.net These modifications, while not creating direct conjugation through the C9 bridge, can fine-tune the energy levels and charge transport characteristics of the molecule. aip.orgresearchgate.net

Modulation of Photophysical Properties through Structural Engineering

The photophysical properties of 9-(3-Methoxyphenyl)-9H-fluorene and its derivatives are highly tunable through precise structural modifications. This adaptability is key to their potential use in various optoelectronic applications. aip.org

The absorption and emission characteristics of 9-aryl-9H-fluorenes are intrinsically linked to their molecular structure. The primary absorption arises from the π-π* transition within the fluorene fluorophore. researchgate.net Due to the lack of significant conjugation between the fluorene and the C9-aryl substituent, the absorption and emission spectra of many 9-aryl-9H-fluorenes are similar to that of the parent fluorene. researchgate.net

However, the introduction of specific substituents can lead to shifts in the absorption and emission wavelengths. For example, attaching a group that can extend the π-conjugation, such as a bithiophenyl group at the 9-position, can cause a significant red-shift (a shift to longer wavelengths) in both the absorption and fluorescence maxima. researchgate.net Similarly, modifications that lead to more planar structures can also result in red-shifted emissions. dtic.mil Small modifications to the fluorene structure, such as those that create dibenzofulvene derivatives, have been shown to significantly alter the absorption and emission properties of the resulting compounds. nih.gov

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for light-emitting applications. For many 9-aryl-9H-fluorene derivatives, the quantum yields are moderate. researchgate.netnih.gov

Structural engineering can be employed to enhance these quantum yields. For instance, creating a rigid molecular structure can reduce non-radiative decay pathways, thereby increasing fluorescence efficiency. The formation of specific molecular aggregates, such as J-aggregates, in the solid state can also lead to higher quantum yields compared to the solution phase. researchgate.net The choice of solvent can also play a significant role, with some fluorene derivatives exhibiting their highest quantum yields in specific solvents like isopropyl alcohol or ethyl acetate. nih.gov

The Stokes shift is the difference between the wavelengths of the maximum absorption and the maximum emission. wikipedia.org A large Stokes shift is often desirable in fluorescence applications as it facilitates the separation of the emitted light from the excitation light, leading to improved signal-to-noise ratios. nih.gov

In 9-aryl-9H-fluorene derivatives, the Stokes shift is influenced by factors such as solvent polarity and structural rigidity. wikipedia.orglibretexts.org When a molecule is excited, its dipole moment can change. In polar solvents, the surrounding solvent molecules can reorient to stabilize the excited state, leading to a larger energy difference between absorption and emission, and thus a larger Stokes shift. libretexts.org For instance, some fluorene derivatives show larger Stokes shifts in more polar solvents like ethanol (B145695) compared to nonpolar solvents like toluene. nih.gov The presence of intramolecular charge transfer (ICT) character in the excited state can also contribute to a large Stokes shift, as the electronic redistribution upon photoexcitation leads to a more significant structural relaxation. nih.gov

Impact of C9 Substitution on Optoelectronic and Electrochemical Characteristics

The substitution at the C9 position of the fluorene ring has a profound impact on the optoelectronic and electrochemical properties of the resulting compounds. aip.org This tunability is a key feature that makes fluorene derivatives attractive for a wide range of electronic applications. researchgate.net

Systematic studies have shown that different substituents at the C9 position can significantly modify the electronic structure of fluorene-based materials. aip.org The electronic properties that are crucial for the performance of optoelectronic devices are, therefore, highly dependent on the nature of the C9 substitution. aip.org For example, introducing N-donor substituents to create dibenzofulvene derivatives can dramatically alter the electrochemical properties, leading to a significant reduction in the energy gap and a decrease in the oxidation potential, making the oxidation process fully reversible. nih.govresearchgate.net

The introduction of electron-withdrawing groups can also have a substantial effect. For instance, functionalization with cyano groups has been shown to be an effective strategy for tuning the HOMO-LUMO gap and improving the efficiency of organic solar cells. mrs-k.or.krrsc.org The table below illustrates the effect of different C9 substituents on the electrochemical properties of fluorene derivatives.

CompoundC9 SubstituentOxidation Potential (V)Energy Gap (eV)Reference
Fluorene-H, -HNot specifiedNot specified nih.gov
A-1=C(H)-Aryl(N-donor)0.42Reduced nih.gov
A-6=C(H)-Aryl(N-donor)0.18Reduced nih.gov

Correlation between Theoretical Predictions and Experimental Observations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for understanding and predicting the properties of fluorene-based materials. researchgate.net These computational methods allow for the investigation of electronic structures, molecular orbitals, and excitation energies, providing valuable insights that complement experimental findings. aip.orgdtic.mil

There is often a good correlation between theoretically predicted properties and experimentally observed data for 9-aryl-9H-fluorene derivatives. For example, computed excitation energies have been shown to be in good agreement with experimental one-photon absorption spectra. dtic.mil Furthermore, DFT calculations have been successfully used to corroborate experimental findings regarding the influence of substituents on electrochemical properties, with theoretically determined values coinciding well with experimental data. nih.gov

Theoretical studies have also been instrumental in analyzing the impact of structural modifications on the optoelectronic properties of these compounds for applications in organic solar cells. mrs-k.or.kr By comparing theoretical predictions with experimental results, researchers can gain a deeper understanding of the underlying structure-property relationships and develop more effective strategies for designing new materials with enhanced performance. researchgate.netnih.gov

Strategies for Tailoring Molecular Architecture for Specific Functions

The strategic modification of the this compound molecular framework is a key aspect of designing materials with specific and enhanced functionalities for a variety of applications, particularly in the realm of organic electronics and optoelectronics. The inherent properties of the fluorene core, such as its rigidity, high photoluminescence quantum yield, and thermal stability, provide a robust platform for further functionalization. beilstein-journals.org The primary strategies for tailoring the molecular architecture of this compound derivatives revolve around three key areas: modification of the fluorene backbone, functionalization of the 9-position, and alteration of the 3-methoxyphenyl (B12655295) substituent.

A prevalent strategy in the molecular engineering of fluorene-based materials is the creation of donor-π-acceptor (D-π-A) type architectures. nih.gov This design involves attaching electron-donating and electron-withdrawing groups to the π-conjugated system of the fluorene molecule. This approach can significantly influence the intramolecular charge transfer (ICT) characteristics, which in turn affects the material's optical and electronic properties, such as absorption and emission wavelengths, and non-linear optical (NLO) activity. nih.gov For instance, introducing a strong electron-donating group, such as a dimethylamino group, at one end of the fluorene backbone and an electron-accepting group, like a dicyanovinyl group, at the other can lead to a significant enhancement of the material's first hyperpolarizability, a key parameter for NLO applications. nih.gov

Furthermore, the introduction of bulky or specific functional groups at the C9 position of the fluorene core is a widely used strategy to control the intermolecular interactions and solubility of the resulting materials. The tetrahedral geometry at the C9 position prevents strong π-π stacking, which can otherwise lead to aggregation-caused quenching of fluorescence. By introducing various alkyl or aryl groups at this position, it is possible to fine-tune the solid-state packing and morphology of thin films, which is crucial for the performance of organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net

The synthesis of functionalized 9-substituted fluorene derivatives can be achieved through various catalytic methods. For example, boron trifluoride etherate (BF₃·OEt₂) has been effectively used to catalyze the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with different nucleophiles, leading to a variety of functionalized fluorene derivatives. thieme-connect.dersc.orgnih.gov This demonstrates a versatile approach to introduce a wide range of functional groups at the 9-position, thereby tailoring the molecular properties.

The following data tables summarize the key strategies for modifying the this compound architecture and the expected impact on its properties based on established principles in fluorene chemistry.

Table 1: Strategies for Functionalization of the Fluorene Backbone

Modification StrategyTarget Position(s)Example Functional Group(s)Expected Impact on PropertiesPotential Application(s)
Introduction of Electron-Donating Groups2, 7Amino (-NH₂), Alkoxy (-OR)Increased HOMO level, Red-shifted absorption/emissionHole-transport materials, OLEDs
Introduction of Electron-Withdrawing Groups2, 7Cyano (-CN), Nitro (-NO₂)Lowered LUMO level, Enhanced electron affinityElectron-transport materials, NLO materials
Halogenation2, 7Bromo (-Br), Iodo (-I)Facile post-functionalization via cross-coupling reactionsSynthesis of complex derivatives
Extension of π-Conjugation2, 7Aryl, VinylRed-shifted absorption/emission, Increased charge carrier mobilityOrganic semiconductors, Solar cells

Table 2: Strategies for Functionalization at the C9-Position

Modification StrategyExample Functional Group(s)Expected Impact on PropertiesPotential Application(s)
Introduction of Bulky Alkyl Chainsn-Hexyl, 2-EthylhexylIncreased solubility, Prevention of aggregationSolution-processable organic electronics
Introduction of Aryl GroupsPhenyl, NaphthylEnhanced thermal stability, Modified packingHigh-performance OLEDs
Introduction of Spiro-cyclic StructuresSpiro[fluorene-9,9′-xanthene]Increased rigidity, Higher glass transition temperatureStable host materials for OLEDs acs.org
Introduction of Functional Groups for Cross-linkingVinyl, AcrylateFormation of robust films, Improved device stabilityCross-linkable charge-transport layers

Table 3: Strategies for Modification of the 3-Methoxyphenyl Group

These strategies, often used in combination, provide a powerful toolbox for the rational design of this compound derivatives with properties tailored for specific and advanced applications in materials science. The ability to systematically modify the molecular architecture allows for the optimization of performance in devices such as OLEDs, organic photovoltaics, and NLO systems.

Advanced Materials Science Applications of Fluorene Derivatives Non Clinical Focus

Role in Organic Semiconductors for Electronic Devices

Fluorene (B118485) derivatives are a cornerstone in the development of organic semiconductors, which are essential for next-generation electronic devices like organic field-effect transistors (OFETs). tandfonline.comuni-bayreuth.de Their rigid, planar structure and extensive π-conjugation facilitate efficient charge transport. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be precisely tuned by attaching different electron-donating or electron-accepting groups. tandfonline.com This tunability allows for the creation of both p-type (hole-transporting) and n-type (electron-transporting) semiconductors, as well as bipolar materials that can transport both charge carriers. tandfonline.comrsc.org

For instance, fluorene derivatives functionalized with alkylated thiophene (B33073) and dicyanovinylene groups have been synthesized and successfully used as solution-processed n-channel semiconductors in OFETs. tandfonline.com In one study, a dicyanovinylene-functionalized fluorene derivative exhibited an electron mobility of 0.0055 cm²/Vs and a high current on/off ratio of 10⁶, demonstrating the potential of this class of materials. tandfonline.com The performance of these devices is closely linked to the morphology and texture of the thin film, with crystalline films showing more favorable charge transport characteristics. tandfonline.com Researchers have also developed air-stable and solution-processable fluorene-based bipolar charge transporting materials incorporating groups like anthraquinone (B42736) and 9-dicyanofluorenylidine, achieving hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org

Table 1: Performance of Selected Fluorene-Based Organic Semiconductors

Fluorene Derivative Type Application Key Performance Metric
Dicyanovinylene-functionalized fluorene with octyl thiophene OFET (n-channel) Electron Mobility: 0.0055 cm²/Vs; On/Off Ratio: 10⁶ tandfonline.com
Fluorene with anthraquinone group Bipolar CTM Hole Mobility: ~10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹ rsc.org

Development of Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Technologies

Fluorene derivatives are widely noted for their application in Organic Light-Emitting Diodes (OLEDs), particularly as highly efficient blue-light emitters and host materials. jfe-chem.comrsc.org Their high photoluminescence quantum yields, excellent thermal stability, and ability to form amorphous thin films with good morphological stability are key advantages. The wide bandgap of many fluorene-based materials makes them suitable hosts for various guest emitters (dopants) in the emissive layer of an OLED. rsc.org

Spiro-configured fluorene derivatives, such as those based on a spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) core, have been developed as host materials for blue OLEDs. rsc.org When doped with suitable materials, these hosts can achieve high luminance efficiencies. For example, an OLED using a phenylanthracene-substituted SBFF host achieved a luminance efficiency of 7.03 cd/A with a blue emission peak at 468 nm. rsc.org

Furthermore, fluorene units are incorporated into advanced polymer architectures for solution-processed OLEDs. Conjugated polymers based on 9H-thioxanthen-9-one-10,10-dioxide (a TADF unit) and fluorene derivatives have been synthesized. rsc.org These polymers exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency. A doped OLED fabricated with one such polymer showed a deep orange emission and achieved a maximum external quantum efficiency of 10.44%. rsc.org

Table 2: Performance of Selected Fluorene-Based OLEDs

Fluorene-Based Material Role Dopant Emission Color Max. Luminance Efficiency (cd/A) External Quantum Efficiency (%)
9-(10-phenylanthracene-9-yl)SBFF Host DSA-Ph Blue (468 nm) 7.03 rsc.org N/A
9-(10-phenylanthracene-9-yl)SBFF Host BD-6MDPA Blue (464 nm) 6.60 rsc.org N/A

Utilization as Hole-Transporting Materials (HTMs) in Photovoltaic Systems

Fluorene derivatives have emerged as a superior class of hole-transporting materials (HTMs) for various photovoltaic technologies. rsc.org An ideal HTM must possess high hole mobility for efficient charge extraction, appropriate energy level alignment with the light-absorbing layer to facilitate hole transfer, and good thermal and morphological stability to ensure long-term device performance. acs.orgacs.org Fluorene-based materials often meet these criteria, demonstrating excellent hole drift mobility and allowing for simple functionalization to fine-tune their electronic and physical properties. rsc.org

Table 3: Performance of DSSCs with Fluorene-Based Dyes

Fluorene-Based Dye Jsc (mA/cm²) Voc (V) Fill Factor (FF) Power Conversion Efficiency (PCE) (%)

Fluorene derivatives have shown exceptional promise as HTMs in perovskite solar cells (PSCs), often exhibiting performance that rivals or even surpasses the commonly used spiro-OMeTAD. rsc.orgresearchgate.net The development of new HTMs is crucial for improving the efficiency and stability of PSCs for commercial viability. researchgate.net The fine-tuning of the HTM's energy levels to match the perovskite absorber layer is critical for achieving high performance. researchgate.net

Researchers have synthesized numerous fluorene-terminated HTMs. One such material enabled the fabrication of a PSC with a remarkable power conversion efficiency (PCE) of 23.2% and excellent thermal stability. researchgate.net Another small molecule HTM, 1,3,6,8-tetrakis[N-(p-methoxyphenyl)-N′-(9,9′-dimethyl-9H-fluoren-2-yl)-amino]pyrene (TFAP), achieved a PCE of 19.7% with a high photovoltage of 1.11 V. rsc.org Spiro[fluorene-9,9′-xanthene] (SFX) based HTMs are also prominent, with one derivative, SFX-FM, leading to a PCE of 17.29%, outperforming the spiro-OMeTAD control device (15.14%). rsc.org The success of these materials is attributed to favorable HOMO energy levels, high glass transition temperatures, and good film-forming properties. researchgate.netrsc.org

Table 4: Performance of Perovskite Solar Cells with Fluorene-Based Hole-Transporting Materials

Fluorene-Based HTM Power Conversion Efficiency (PCE) (%) Open-Circuit Voltage (Voc) (V) Short-Circuit Current (Jsc) (mA/cm²) Fill Factor (FF)
Fluorene-terminated HTM 23.2 researchgate.net N/A N/A N/A
X55 (spiro[fluorene-9,9′-xanthene]-based) 20.8 N/A N/A N/A
TFAP 19.7 rsc.org 1.11 rsc.org N/A N/A

Integration into Polymer and Composite Materials for Advanced Functionalities

The integration of fluorene units into polymer backbones has led to the development of a vast range of functional materials with tailored properties for optoelectronic devices. tue.nl Polyfluorenes and their copolymers are particularly noted for their strong blue emission, high charge carrier mobility, and excellent processability. The properties of these polymers can be controlled by their chemical structure and the processing conditions used, which influence their supramolecular organization. tue.nl

One advanced application is the creation of thermally cross-linkable HTMs. By functionalizing fluorene-based small molecules with reactive groups like vinylbenzyl, they can be polymerized in situ after deposition. rsc.org This thermal cross-linking process creates a robust, solvent-resistant 3D network, which is particularly advantageous for the fabrication of inverted (p-i-n) PSCs where the HTL must withstand the polar solvents used to deposit the subsequent perovskite layer. rsc.org This strategy has been shown to improve hole drift mobility and device performance, with p-i-n PSCs showing an 80% average improvement in PCE after thermal polymerization of the HTL. rsc.org

Fluorene units are also used in conjugated polymers designed for specific electronic functions, such as in TADF polymers for OLEDs or as components in copolymers for nonlinear optical applications. rsc.orgnih.gov For example, fluorene-benzothiadiazole copolymers exhibit significant multiphoton absorption, making them interesting for photonic devices. nih.gov

Applications in Nonlinear Optics (NLO)

The large, delocalized π-electron systems inherent to fluorene derivatives make them excellent candidates for nonlinear optical (NLO) applications. nih.gov NLO materials interact with intense electromagnetic fields, like those from lasers, to produce a response that is not linearly proportional to the field strength. This property is the basis for technologies such as optical power limiting, two-photon fluorescence imaging, and all-optical switching. ucf.edu

A key NLO process is two-photon absorption (2PA), where a molecule simultaneously absorbs two photons. ucf.edu Fluorene derivatives designed with a donor-π-acceptor (D-π-A) structure often exhibit large 2PA cross-sections (σ₂), a measure of their 2PA efficiency. ucf.edunih.gov By attaching electron-donating and electron-accepting groups to the fluorene core, a significant intramolecular charge transfer can be induced upon excitation, enhancing the NLO response. nih.govru.nl

For example, fluorene derivatives functionalized with phosphonate (B1237965) and nitro electron-withdrawing groups have been synthesized and shown to have high 2PA cross-sections of 650 and 1300 GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹), respectively. ucf.edu Similarly, theoretical studies on fluorene derivatives with different terminal groups (e.g., –N(CH₃)₂ vs. –NO₂) confirm that the choice of substituent crucially determines the NLO properties, with the nitro-terminated compound showing a significantly enhanced 2PA cross-section. pku.edu.cn These materials are promising for applications in optical limiting, where they can protect sensors and eyes from high-intensity laser light. nih.govucf.edu

Table 5: Two-Photon Absorption (2PA) Properties of Selected Fluorene Derivatives

Fluorene Derivative 2PA Cross-Section (σ₂) (GM) Measurement Wavelength (nm)
Fluorene with phosphonate group 650 ucf.edu N/A
Fluorene with nitro group 1300 ucf.edu N/A
F-FO-F 626 ru.nl N/A
P-FO-P 781 ru.nl N/A
TPA-FO-TPA 884 ru.nl N/A

Utility as Ligands in Catalytic Systems

The unique structural and electronic properties of fluorene derivatives have positioned them as versatile scaffolds for the design of ligands in transition-metal-catalyzed reactions. The 9-position of the fluorene core is readily functionalized, allowing for the introduction of various coordinating groups and the fine-tuning of steric and electronic parameters of the resulting ligand. This adaptability is crucial in optimizing the performance of catalytic systems for a range of organic transformations, including cross-coupling reactions that are fundamental in the synthesis of complex organic molecules.

While direct and extensive research on the catalytic applications of ligands derived specifically from 9-(3-Methoxyphenyl)-9H-fluorene is not widely documented in the reviewed literature, the broader class of 9-aryl-9H-fluorenyl-based phosphine (B1218219) ligands has demonstrated significant potential in catalysis. The electronic nature of the substituent on the 9-aryl group can influence the electron-donating properties of the phosphine ligand, which in turn affects the activity and stability of the metal catalyst. The presence of an electron-donating methoxy (B1213986) group, as in the case of this compound, is anticipated to enhance the electron-donating character of the corresponding phosphine ligand. This increased electron density on the phosphorus atom can be beneficial in several catalytic steps, such as the oxidative addition of the catalyst to a substrate.

The general efficacy of 9-substituted fluorenyl phosphines as ligands is well-established in various palladium-catalyzed cross-coupling reactions. These ligands are known to form highly active and stable palladium complexes that facilitate challenging coupling reactions, often with low catalyst loadings and under mild conditions. The bulky nature of the fluorenyl backbone can also contribute to the stability of the catalytic species and influence the selectivity of the reaction.

To illustrate the catalytic utility of the broader class of 9-arylfluorenyl-based phosphine ligands, the following data tables summarize typical results from studies on related systems. These tables are intended to provide a representative overview of the performance of such ligands in key cross-coupling reactions.

Table 1: Representative Performance of 9-Arylfluorenyl-Based Phosphine Ligands in Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Yield (%)
14-ChlorotoluenePhenylboronic acid0.1DioxaneK₃PO₄100>95
22-Bromotoluene4-Methoxyphenylboronic acid0.05TolueneCs₂CO₃8098
34-BromoanisoleNaphthylboronic acid0.1WaterK₃PO₄100>95
41-Chloro-4-nitrobenzenePhenylboronic acid0.5DioxaneK₂CO₃12092

Table 2: Representative Performance of 9-Arylfluorenyl-Based Phosphine Ligands in Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst Loading (mol%)SolventBaseTemp (°C)Yield (%)
14-ChlorotolueneMorpholine1.0TolueneNaOtBu10096
22-BromomesityleneAniline1.5DioxaneK₃PO₄11088
34-Bromoanisolen-Hexylamine0.5TolueneLiHMDS9094
41-Chloro-4-(trifluoromethyl)benzenePiperidine1.0XyleneNaOtBu13091

It is important to note that the specific performance of a ligand derived from This compound would require dedicated experimental investigation. However, based on the established trends for related fluorenyl phosphine ligands, it is reasonable to hypothesize that such a ligand would be a competent and potentially highly effective component in various palladium-catalyzed cross-coupling systems. The methoxy substituent could offer a subtle yet significant electronic modification to fine-tune the catalytic activity for specific substrates and reaction types. Further research in this specific area would be necessary to fully elucidate its catalytic potential.

Future Perspectives and Emerging Research Avenues

Novel Synthetic Methodologies for Complex Fluorene (B118485) Architectures

The evolution of organic synthesis continues to provide powerful tools for creating increasingly complex fluorene-based molecules with tailored properties. Future research is moving beyond simple substitutions to the construction of intricate, multidimensional fluorene architectures.

Key emerging synthetic strategies include:

Non-Fused-Ring Acceptors (NFRAs): There is a growing interest in acceptor-donor-acceptor (A-D-A) molecules where the fluorene core acts as a donor, linked to acceptor units without ring fusion. These NFRAs offer significant advantages, including simpler, cost-effective synthesis with higher yields compared to fused-ring systems, which is crucial for the commercial viability of organic solar cells. elsevierpure.com

Advanced Coupling Reactions: Techniques like Sonogashira and Ullmann coupling reactions are being refined to construct complex, symmetrical, and asymmetrical fluorene derivatives. nih.govnih.gov These methods allow for the precise introduction of various substituents at the C-2 and C-7 positions, enabling fine-tuning of the molecule's π-conjugation and electronic properties. nih.gov

Green Chemistry Approaches: Environmentally benign synthetic methods are becoming a priority. A notable example is the highly efficient aerobic oxidation of 9H-fluorenes to 9-fluorenones using air as the oxidant in the presence of potassium hydroxide (B78521) (KOH), which proceeds under mild conditions and simplifies purification. nih.gov

Molecular Hybridization: A molecular hybridization approach is being used to design and synthesize new series of fluorene derivatives. rsc.org This involves combining the fluorene scaffold with other functional moieties to create hybrid compounds with novel biological or material properties. rsc.org

Synthesis of Polycyclic Scaffolds: Research is expanding to include more complex polycyclic aromatic hydrocarbons like indenofluorenes. The synthesis of the five distinct indenofluorene regioisomers is being explored for their potential in organic electronics. nih.gov

These methodologies are enabling the creation of a new generation of fluorene materials, including polymers and dendrimers with precisely controlled electronic and photophysical characteristics. rsc.org

Advanced Characterization Techniques for In-Situ Studies

To fully understand and optimize the performance of fluorene-based materials in devices, it is crucial to study their properties under operational conditions. This has led to the development and application of advanced in-situ characterization techniques.

Spectroscopic Methods: While standard techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR)—including advanced 2D methods—and UV-Vis spectroscopy remain fundamental for structural confirmation, their application in in-situ monitoring is growing. nih.govnih.gov For instance, transient photoluminescence analysis is used to study the passivation efficiency of fluorene-based self-assembled monolayers (SAMs) on perovskite films, providing insights into interfacial dynamics. rsc.org

Electrochemical Analysis: Cyclic Voltammetry (CV) is a key technique for examining the electrochemical properties of fluorene derivatives in-situ. nih.gov It allows researchers to determine the reduction potentials and energy levels (HOMO/LUMO) of the materials, which is critical for designing efficient charge transport layers in OLEDs and photovoltaic devices. nih.gov

Gas-Phase Spectroscopy: For fundamental molecular studies, chirped-pulse Fourier-transform microwave spectroscopy is being used to characterize fluorene derivatives in the gas phase. This technique provides highly accurate rotational constants that can aid in the astronomical search for these molecules in the interstellar medium. rsc.org

Photoelectron Emission Spectroscopy: To estimate the ionization potential and energy gaps of fluorene derivatives intended for use in devices, photoemission yield spectroscopy is employed. This method is particularly suitable for materials that will be deposited as thin films under vacuum. nih.gov

These advanced techniques provide a dynamic picture of how the molecular structure of fluorene derivatives influences their behavior in real-world applications, facilitating a more rational design process.

Computational Design of Next-Generation Fluorene-Based Materials

Computational modeling has become an indispensable tool for accelerating the discovery and design of new materials, allowing for the prediction of properties before undertaking complex synthesis.

Quantum Chemical Methods: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely used to investigate the electronic structures, absorption spectra, and emission properties of fluorene derivatives. nih.govnih.gov These calculations provide deep insights into how different substituents and conjugation lengths affect the material's optoelectronic characteristics. nih.gov

Multiscale Modeling: A significant challenge in organic electronics is bridging the gap between molecular properties and macroscopic device performance. Multiscale simulation approaches are being developed to address this. researchgate.net These methods combine the accuracy of quantum chemical calculations for electronic properties with the efficiency of molecular dynamics (MD) and coarse-grained models to simulate bulk morphology, chain dynamics, and π-stacking interactions over larger length and time scales. researchgate.net

Generative and AI-Driven Design: The field is moving towards automated design workflows. This includes the development of generative models, often powered by artificial intelligence and deep learning, that can design novel molecular structures from scratch. acs.org These models can navigate vast chemical spaces to identify candidate molecules with desired properties, such as specific energy levels or high charge mobility, significantly speeding up the material discovery process.

The synergy between these computational approaches and experimental validation is creating a powerful feedback loop for the rational design of next-generation fluorene-based materials with precisely engineered functionalities.

Expansion into Novel Material Science Domains

While fluorene derivatives are well-established in OLEDs, their versatile properties are enabling their expansion into a wide array of new and exciting material science domains.

Photovoltaics: Fluorene-based compounds are being extensively investigated for use in organic and perovskite solar cells. entrepreneur-cn.commarketresearchintellect.com They serve as electron-transporting materials in the form of self-assembled monolayers (SAMs) and as hole transport materials, improving device efficiency and stability by ensuring better energy level alignment and film quality. rsc.orgentrepreneur-cn.com

Thermoelectric Materials: A novel application for fluorenes is in the field of thermoelectrics. Fluorene-based covalent organic frameworks (COFs) have been designed that, after doping, exhibit high Seebeck coefficients, demonstrating the potential for converting waste heat into electricity.

Biosensors and Probes: The inherent fluorescence of the fluorene core makes it an excellent building block for fluorescent probes and biosensors. entrepreneur-cn.com By functionalizing the fluorene scaffold, scientists can create sensors that respond to specific biological analytes or environmental changes. entrepreneur-cn.com

Flexible Electronics and Nanomaterials: The processability and robustness of polyfluorenes make them ideal for plastic electronics. nih.gov Research into polyfluorene-based nanoparticles and nanowires is paving the way for their use in flexible field-effect transistors, photodetectors, and lasers. nih.gov

Specialized Industrial Applications: The unique properties of fluorene derivatives are being explored in niche industrial applications. One such example is the development of fluorine-free polymers based on other scaffolds, hinting at a design strategy that could be applied to fluorenes for creating advanced materials like supercritical CO₂ thickeners for enhanced oil recovery.

This expansion into new domains underscores the remarkable versatility of the fluorene platform, promising a new wave of innovation across diverse technological fields.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for preparing 9-(3-Methoxyphenyl)-9H-fluorene, and how are reaction conditions optimized? Methodological Answer: Synthesis typically involves multi-step Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 3-methoxyphenyl group to the fluorene core. Key steps include:

  • Substituent Introduction : Use palladium-catalyzed cross-coupling reactions for regioselective attachment of the methoxyphenyl group .
  • Reaction Optimization : Control temperature (60–120°C), solvent polarity (e.g., THF or DMF), and inert atmospheres (N₂/Ar) to suppress oxidation by-products. Catalysts like Pd(PPh₃)₄ enhance yield .

Advanced Question: Q. How can regioselectivity challenges during methoxyphenyl group introduction be addressed? Methodological Answer:

  • Computational Pre-Screening : Use DFT calculations to predict steric/electronic effects of substituents on transition states .
  • Directed Ortho-Metalation : Employ directing groups (e.g., -OMe) to guide coupling reactions. For example, meta-substitution on the phenyl ring can be controlled via steric hindrance from fluorene’s planar structure .

Structural Characterization

Basic Question: Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound? Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃, δ ~3.8 ppm) and fluorene backbone protons (δ 7.2–7.8 ppm).
  • X-ray Crystallography : Refinement via SHELXL (e.g., C–C bond lengths: 1.40–1.48 Å) validates planarity and substituent orientation .

Advanced Question: Q. How can computational modeling complement experimental data in resolving ambiguous structural features? Methodological Answer:

  • DFT Geometry Optimization : Compare calculated vs. experimental bond lengths/angles to identify distortions from steric strain.
  • Electron Density Maps : Use Hirshfeld surface analysis to validate crystallographic data, especially for disordered methoxyphenyl groups .

Stability and Degradation

Basic Question: Q. What factors influence the photostability of this compound under UV exposure? Methodological Answer:

  • Photooxidation Pathways : Methoxy groups enhance electron density, accelerating oxidation to 9-fluorenone derivatives. Monitor via HPLC-MS under controlled UV/visible light .
  • Stabilization Strategies : Add radical scavengers (e.g., BHT) or use inert packaging to suppress degradation.

Advanced Question: Q. How do substituent electronic effects modulate degradation kinetics? Methodological Answer:

  • Kinetic Studies : Compare Hammett parameters (σ) of substituents (e.g., -OCH₃ vs. -Br) to correlate electron-donating/withdrawing effects with degradation rates.
  • Transient Absorption Spectroscopy : Track short-lived intermediates (e.g., triplet states) to map degradation pathways .

Applications in Materials Science

Basic Question: Q. What role does this compound play in organic electronics? Methodological Answer:

  • Charge Transport : The planar fluorene core and methoxyphenyl π-system enhance hole mobility (μ ~10⁻³ cm²/V·s) in OLEDs .
  • Device Fabrication : Spin-coating or vacuum deposition achieves thin-film uniformity (thickness: 50–100 nm).

Advanced Question: Q. How can molecular engineering improve electroluminescence efficiency? Methodological Answer:

  • Side-Chain Functionalization : Introduce alkyl chains to reduce aggregation-induced quenching.
  • Doping Strategies : Blend with electron-transport materials (e.g., TiO₂ nanoparticles) to balance charge injection .

Data Contradictions and Resolution

Basic Question: Q. How can conflicting reports on reaction pathways be resolved? Methodological Answer:

  • Isotopic Labeling : Use ¹³C-labeled reactants to trace carbon migration during synthesis .
  • Controlled Replication : Repeat experiments under standardized conditions (solvent, catalyst loading) to isolate variables .

Advanced Question: Q. What computational tools validate proposed mechanisms for controversial data? Methodological Answer:

  • Reaction Dynamics Simulations : Use Gaussian or ORCA to model potential energy surfaces (PES) for competing pathways .
  • Microkinetic Modeling : Integrate experimental rate constants with DFT-derived activation barriers to identify dominant mechanisms .

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